2-Methylpentyl 2-methylpentanoate

Description

Historical Context and Emergence of 2-Methylpentyl 2-Methylpentanoate (B1260403) in Scientific Inquiry

The emergence of 2-methylpentyl 2-methylpentanoate as a recognized fragrance ingredient can be traced back to the latter half of the 20th century, a period marked by significant advancements in synthetic organic chemistry. researchgate.net A key patent filed in the mid-1980s detailed the preparation of a series of 2-methylpentanoic acid esters, including this compound, for their use as perfuming agents. researchgate.nettempusmagazine.co.uk These esters were noted for their interesting and diverse odor profiles, ranging from floral and fruity to spicy and woody notes. tempusmagazine.co.uk

The synthesis of this compound has been described through various methods, including the esterification of 2-methylpentanoic acid with 2-methylpentanol. researchgate.net Another notable method involves a dehydrogenative coupling of alcohols. dokumen.pub A particularly advantageous route highlighted in early patent literature is the Claisen-Tishchenko reaction of 2-methylpentanal (B94375), which utilizes an aluminum alkoxide catalyst to disproportionate the aldehyde into the corresponding acid and alcohol, which then react to form the ester. tempusmagazine.co.uk This reaction, discovered by Vyacheslav Tishchenko, is a valuable tool for the synthesis of esters from aldehydes.

The commercial introduction of this compound, sometimes known by the trade name Peranat, provided perfumers with a novel ingredient characterized by its distinctive "green, herbal and especially fruity" aroma. perfumerflavorist.com Its ability to blend well with other green and fruity notes has made it a valuable component in various fragrance compositions. perfumerflavorist.com

Significance of Branched Esters in Chemical Research Paradigms

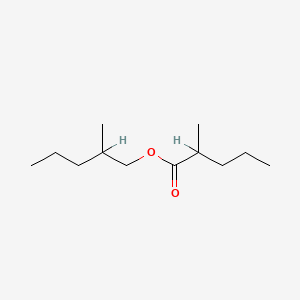

The molecular structure of this compound, specifically its branched nature, is crucial to its olfactory properties and physical characteristics. The presence of methyl groups on both the pentyl and pentanoate portions of the molecule influences its volatility and interaction with olfactory receptors.

The study of branched esters is a significant paradigm in fragrance chemistry. Branching in the carbon chain of an ester can lead to several important effects:

Odor Profile Modification: Small changes in molecular structure, such as the introduction of a branch, can dramatically alter the perceived scent of a molecule. unb.ca This allows for the fine-tuning of fragrance profiles, moving from simple fruity notes to more complex green and herbal characteristics.

Volatility and Odor Threshold: Branching can affect the molecule's boiling point and vapor pressure, which in turn influences its volatility and how readily it reaches the olfactory receptors in the nose. Generally, increased branching can lower the boiling point compared to a straight-chain isomer of the same molecular weight, potentially leading to a more immediate scent perception.

Stability: The branching can also impact the chemical stability of the ester, a critical factor for its use in various consumer products.

The relationship between the structure of esters and their smell is a complex area of study. While many esters are known for their pleasant fruity scents, the specific character of the aroma is determined by the size and shape of the alcohol and carboxylic acid components. google.comgoogle.com Research into structure-odor relationships helps chemists predict the scent of new molecules and design novel fragrance ingredients with desired characteristics.

Current Research Frontiers and Unaddressed Questions Regarding this compound

While this compound is an established fragrance ingredient, specific research focused solely on this compound appears to be limited in recent years. However, broader trends in fragrance chemistry point to several potential areas of future investigation and unaddressed questions:

Chirality and Odor: this compound possesses chiral centers. A significant frontier in fragrance research is the exploration of how different stereoisomers of a molecule can elicit different olfactory responses. The synthesis and sensory evaluation of the individual enantiomers of this compound could reveal novel scent profiles and potencies.

Sustainable Synthesis: The fragrance industry is increasingly focused on "green chemistry" and sustainable production methods. nih.gov Future research could explore more environmentally friendly catalytic systems for the synthesis of this compound, such as biocatalysis using enzymes or the use of renewable starting materials.

Advanced Olfactory Science: The precise mechanisms by which the olfactory system perceives and differentiates the "green," "herbal," and "fruity" notes of this compound are not fully understood. Further research employing techniques like molecular modeling and in-vitro receptor assays could elucidate the specific interactions between this molecule and olfactory receptors.

Delivery Systems: A growing area of research is the development of advanced delivery systems for fragrances to control their release over time. Investigating the encapsulation of this compound in various matrices could lead to new applications in consumer products with enhanced longevity of the fragrance.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| Boiling Point | 222 °C at 760 mmHg |

| Density | 0.867 g/cm³ |

Olfactory Profile of this compound

| Descriptor | Description |

| Primary | Fruity |

| Secondary | Green, Herbal |

| Tertiary | Pear-like |

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-5-7-10(3)9-14-12(13)11(4)8-6-2/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFWRNLJDQMTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)COC(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052605 | |

| Record name | 2-Methylpentyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90397-38-9 | |

| Record name | 2-Methylpentyl 2-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90397-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-methyl-, 2-methylpentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090397389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-methyl-, 2-methylpentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentyl 2-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylpentyl 2 Methylpentanoate

Chemical Synthesis Approaches

The creation of 2-methylpentyl 2-methylpentanoate (B1260403), an ester recognized for its distinct fruity and floral aroma, is accomplished through established and innovative chemical synthesis methodologies. ontosight.ai These approaches focus on the core esterification reaction and the efficient preparation of its precursors.

Esterification Reactions Utilizing 2-Methylpentanoic Acid and 2-Methylpentanol Precursors

The principal method for synthesizing 2-methylpentyl 2-methylpentanoate is the direct esterification of 2-methylpentanoic acid with 2-methylpentanol. ontosight.ai This reaction involves the formation of an ester bond with the elimination of a water molecule and is typically facilitated by a catalyst. ontosight.ai

The Fischer-Speier esterification is the classic and widely accepted mechanism for this transformation, where a Brønsted or Lewis acid catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com

Optimizing this equilibrium-driven process is critical for maximizing the yield of the desired ester. Key strategies include:

Removal of Water : As water is a product of the reaction, its continuous removal (e.g., through azeotropic distillation) shifts the equilibrium toward the formation of the ester, thereby increasing the conversion rate. nih.gov

Reactant Molar Ratio : Employing an excess of one of the reactants, typically the more cost-effective alcohol, can also drive the reaction forward to achieve higher yields. core.ac.uk Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio significantly enhances acid conversion. core.ac.uk

Steric Hindrance : The branched structures of both 2-methylpentanoic acid and 2-methylpentanol introduce steric hindrance around the reaction centers. This can slow the reaction rate compared to linear analogues. The selection of an appropriate catalyst and reaction conditions is therefore crucial to overcome this steric barrier effectively.

Table 1: Parameters for Optimizing Acid-Catalyzed Esterification

| Parameter | Effect on Reaction | Optimization Strategy | Rationale |

|---|---|---|---|

| Temperature | Increases reaction rate | Operate at elevated temperatures (e.g., reflux) | Provides sufficient activation energy to overcome steric hindrance and reaction barriers. |

| Catalyst | Increases reaction rate | Use an effective Brønsted or Lewis acid catalyst | Activates the carbonyl group, facilitating nucleophilic attack by the alcohol. mdpi.com |

| Reactant Ratio | Shifts equilibrium | Use an excess of alcohol | Le Châtelier's principle; drives the reaction toward product formation. core.ac.uk |

| Water Removal | Shifts equilibrium | Azeotropic distillation or use of a dehydrating agent | Removes a product, preventing the reverse hydrolysis reaction and increasing yield. nih.gov |

While traditional homogeneous catalysts like sulfuric acid (H₂SO₄) are effective, research has shifted towards developing more sustainable and efficient heterogeneous catalysts. mdpi.commdpi.com These novel systems offer advantages such as easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions.

Examples of advanced catalytic systems applicable to this type of esterification include:

Solid Acid Resins : Ion-exchange resins like Amberlyst-15 have been successfully used as catalysts. They are effective but can lose activity after several cycles. core.ac.ukresearchgate.net

Sulfonated Carbons : Catalysts derived from the sulfonation of carbon-based materials, such as biochar, have demonstrated high conversion rates (up to 97.2%) for the esterification of fatty acids. mdpi.com These are valued for their strong acidity and porous structure.

Metal Salts and Oxides : Various metal-based catalysts, including zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O), iron(III) sulfate (B86663) (Fe₂(SO₄)₃), and calcined mixed oxides (e.g., Zn-Mg-Al), have proven to be efficient. nih.govresearchgate.net Calcined Zn-Mg-Al, for instance, showed a 98.2% conversion for lauric acid esterification and excellent recyclability over six cycles. researchgate.net

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High temperature, excess alcohol | High catalytic activity, low cost. mdpi.com | Difficult to separate, corrosive, environmental concerns. mdpi.com |

| Ion-Exchange Resin | Amberlyst-15 | 60-80 °C | Heterogeneous (easy to remove), non-corrosive. core.ac.ukresearchgate.net | Can lose activity with reuse. researchgate.net |

| Sulfonated Carbon | Sulfonated Biochar | 80-90 °C | High conversion rates, utilizes waste materials. mdpi.com | Potential for catalyst leaching after multiple cycles. mdpi.com |

| Metal Oxides/Salts | Calcined Zn-Mg-Al | ~190 °C (Microwave) | High conversion, excellent recyclability. researchgate.net | May require higher temperatures. |

| Zirconium Salt | ZrOCl₂·8H₂O | Ambient to 50 °C | Mild reaction conditions, reusable. nih.gov | Moderate yields without azeotropic reflux. nih.gov |

Synthesis of 2-Methylpentanoic Acid and Related Carboxylic Acids

The malonic ester synthesis is a well-established method for preparing carboxylic acids, including 2-methylpentanoic acid. uomustansiriyah.edu.iqchemicalnote.com The process involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

The key steps are:

Enolate Formation : Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. chemicalnote.com

Alkylation : The enolate acts as a nucleophile and is reacted with an appropriate alkyl halide. To synthesize 2-methylpentanoic acid, a sequential alkylation can be performed, first with a methyl halide and then a propyl halide, or by using 2-bromobutane. chemicalnote.comchegg.com

Hydrolysis : The resulting dialkylated ester is hydrolyzed to a dicarboxylic acid using aqueous acid or base. masterorganicchemistry.com

Decarboxylation : The substituted malonic acid is heated, causing it to readily lose a molecule of carbon dioxide (CO₂) to yield the final product, 2-methylpentanoic acid. chemicalnote.commasterorganicchemistry.com

The acetoacetic ester synthesis is analogous to the malonic ester synthesis but typically yields ketones. wikipedia.orgchemistrysteps.com However, it can be adapted to produce carboxylic acids by treating the alkylated acetoacetic ester with concentrated potassium hydroxide (B78521) (KOH), which results in cleavage to form the corresponding alkylacetic acid. chemistnotes.com

An alternative route to 2-methylpentanoic acid involves the oxidation of the corresponding aldehyde, 2-methylpentanal (B94375). ontosight.aichegg.com This transformation is a fundamental reaction where the aldehyde is converted to a carboxylic acid using various oxidizing agents. libretexts.org

The precursor aldehyde, 2-methylpentanal, can be synthesized through an aldol (B89426) condensation reaction. libretexts.org This reaction involves the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.com For instance, the self-condensation of propanal can produce 3-hydroxy-2-methylpentanal. Subsequent dehydration of this aldol addition product yields 2-methyl-2-pentenal, an α,β-unsaturated aldehyde. libretexts.org A selective reduction of the carbon-carbon double bond followed by the oxidation of the aldehyde functional group provides a viable pathway to 2-methylpentanoic acid.

Stereoselective Synthesis of this compound Isomers (Hypothetical Research)

While specific research on the stereoselective synthesis of this compound isomers is not extensively documented, the principles of stereoselective synthesis can be applied to this target molecule. The synthesis would involve the controlled formation of specific stereoisomers of both the alcohol (2-methylpentanol) and the carboxylic acid (2-methylpentanoic acid) precursors, followed by their esterification.

Hypothetical Synthetic Approach:

A plausible, though hypothetical, strategy for the stereoselective synthesis could involve the following key steps:

Asymmetric Aldol Condensation: To create the chiral center in the 2-methylpentanoic acid precursor, an asymmetric aldol condensation could be employed. This would involve reacting propanal with a chiral auxiliary-bearing propionate (B1217596) equivalent to stereoselectively form the carbon-carbon bond and set the desired stereochemistry at the C2 position.

Chiral Resolution or Asymmetric Reduction: For the 2-methylpentanol precursor, a racemic mixture of 2-methylpentanal could be subjected to enzymatic kinetic resolution or an asymmetric reduction using a chiral reducing agent to obtain the desired enantiomer of the alcohol.

Esterification: The enantiomerically pure 2-methylpentanoic acid and 2-methylpentanol would then be combined in an esterification reaction. To preserve the stereochemical integrity of both reactants, a mild, non-racemizing coupling agent would be necessary.

This approach would theoretically allow for the synthesis of all four possible stereoisomers of this compound: (R,R), (S,S), (R,S), and (S,R). The ability to produce specific isomers is significant as different stereoisomers can exhibit distinct physical and biological properties. Methodologies like the Horner-Wadsworth-Emmons olefination and Michael addition have been used for the stereoselective synthesis of other complex cyclic esters and could potentially be adapted. nih.gov

Biocatalytic Synthesis of Branched Esters

Biocatalytic methods, particularly those employing lipases, offer a green and highly selective alternative to traditional chemical synthesis for producing branched esters. nih.gov These enzymatic processes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov

Lipase-Mediated Esterification of 2-Methylpentanoic Acid and Related Alcohols

Lipases are effective biocatalysts for the esterification of carboxylic acids and alcohols to produce a variety of esters. jmbfs.org The synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, has been successfully demonstrated using immobilized lipases like Novozym® 435. nih.govresearchgate.net This enzyme has shown high efficacy in catalyzing the reaction between a branched acid (2-methylhexanoic acid) and a branched alcohol (2-ethylhexanol) in a solvent-free medium. nih.govresearchgate.net

The principle of lipase-mediated esterification relies on the enzyme's ability to catalyze the formation of an ester bond. jmbfs.org In a non-aqueous or low-water environment, the equilibrium of the reaction shifts towards synthesis rather than hydrolysis. nih.gov The specificity of the lipase (B570770) can also play a crucial role, with some lipases showing a preference for primary alcohols over secondary alcohols. nih.gov

For the synthesis of this compound, a similar approach would be employed, reacting 2-methylpentanoic acid with 2-methylpentanol in the presence of a suitable lipase. The choice of lipase is critical, as different lipases exhibit varying activities and selectivities depending on the substrate. nih.gov For instance, lipase B from Candida antarctica (often immobilized as Novozym 435) is widely used due to its high activity and stability. nih.gov

Optimization of Reaction Conditions for Biocatalytic Efficiency and Product Yield

To maximize the efficiency and yield of the biocatalytic synthesis of branched esters, several reaction parameters must be optimized. These include temperature, substrate molar ratio, and enzyme concentration. researchgate.net

Temperature: The reaction temperature influences the reaction rate. For the synthesis of 2-ethylhexyl 2-methylhexanoate, temperatures of 70°C and 80°C have been studied. nih.govresearchgate.net While higher temperatures can increase the initial reaction rate, they can also lead to enzyme deactivation and evaporation of volatile alcohols. researchgate.net A study on the synthesis of a novel biolubricant found 80°C to be the optimal temperature. researchgate.net

Substrate Molar Ratio: An excess of one of the substrates, typically the alcohol, is often used to drive the reaction towards higher conversion rates. researchgate.net For the synthesis of 2-ethylhexyl 2-methylhexanoate, a 10% molar excess of the alcohol at 70°C resulted in a 97% conversion, while a 20% molar excess at 80°C achieved a 99% conversion in a shorter time. researchgate.net However, a large excess of the acid (30% molar excess) was found to be the most cost-effective option for producing another branched ester with high purity. researchgate.net

Interactive Data Table: Optimization of Biocatalytic Ester Synthesis

| Parameter | Condition 1 | Condition 2 | Outcome |

| Temperature | 70 °C | 80 °C | Higher temperature leads to a faster reaction rate but may require a shorter reaction time to avoid enzyme deactivation. researchgate.net |

| Alcohol Molar Excess | 10% | 20% | A higher excess of alcohol can lead to higher conversion rates in a shorter amount of time. researchgate.net |

| Biocatalyst Concentration | 2.5% (w/w) | 5.0% (w/w) | Higher enzyme concentration can reduce reaction time but increases overall cost. researchgate.net |

This table presents a generalized summary of findings from studies on similar branched esters and may not be directly representative of the optimal conditions for this compound.

Green Chemistry Metrics in Enzymatic Production

The environmental performance of a chemical process can be quantified using green chemistry metrics. wikipedia.org These metrics help in assessing the sustainability of a synthesis route by considering factors like atom economy, E-factor (environmental factor), and process mass intensity (PMI). wikipedia.orggreenchemistry-toolkit.org

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%.

E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. researchgate.net A lower E-factor indicates a greener process. The biocatalytic synthesis of esters generally has a favorable E-factor due to the high selectivity of enzymes and mild reaction conditions, which minimize byproduct formation. nih.gov

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. greenchemistry-toolkit.org Biocatalytic processes in solvent-free media can significantly reduce the PMI compared to traditional solvent-based chemical syntheses.

A study on the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate highlighted that the process aligns with many of the principles of "green chemistry" and is suitable for industrial scale-up. nih.govresearchgate.net The reusability of the immobilized enzyme is a key factor in improving the green credentials and economic viability of the process. For example, when the synthesis was carried out under optimal conditions, a productivity of 203.84 kg of product per kg of biocatalyst was achieved over six uses of the immobilized enzyme. nih.govresearchgate.net

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction sequences. nih.gov This approach is particularly valuable for the synthesis of complex molecules where purely chemical or purely biological routes are inefficient or challenging. nih.gov

In the context of this compound, a chemoenzymatic strategy could involve the enzymatic resolution of a racemic precursor followed by a chemical esterification step, or vice-versa. For instance, a racemic mixture of 2-methylpentanol could be selectively acylated by a lipase, producing an enantiomerically enriched ester and the remaining unreacted alcohol enantiomer. nih.gov These two products could then be separated, and the desired alcohol enantiomer could be chemically esterified with 2-methylpentanoic acid.

Biological Interactions and Chemoecological Roles of 2 Methylpentyl 2 Methylpentanoate

Contribution to Biological System Volatilomes

The volatilome, which comprises the complete set of volatile organic compounds (VOCs) released by an organism, plays a crucial role in its interactions with the environment. However, there is currently no specific scientific literature identifying 2-methylpentyl 2-methylpentanoate (B1260403) as a component of any plant or microbial volatilome.

The role of 2-methylpentyl 2-methylpentanoate in plant-environment interactions is not documented in the existing scientific literature. The release of specific VOCs by plants can mediate interactions with pollinators, herbivores, and neighboring plants, as well as respond to abiotic stressors. Without studies identifying this compound in plant emissions, its function in these ecological contexts remains unknown.

The influence of this compound on the dynamics of microbial ecosystems is an area that requires investigation. biorxiv.orgquantamagazine.org Microbial communities are complex, and their interactions can be influenced by various chemical compounds in their environment. biorxiv.orgquantamagazine.org However, no research has specifically examined the effects of this ester on microbial population structures, inter-species competition, or communication.

Antimicrobial and Antifungal Activities

While there is broad interest in identifying new antimicrobial and antifungal agents from natural and synthetic sources, the specific activity of this compound has not been a focus of published research.

There is no direct scientific evidence to suggest that this compound possesses inhibitory effects against the plant pathogenic fungus Rhizoctonia solani. Studies on the control of R. solani have explored various chemical and biological agents. For instance, research has shown that extracts from certain endophytic fungi, such as Paecilomyces sp., can inhibit the growth of R. solani. nih.gov However, the specific compounds responsible for this inhibition in such complex extracts are numerous, and this compound has not been identified as an active component in this context. nih.gov The evaluation of pure this compound for antifungal properties against this pathogen has not been reported.

*Inhibitory Effects of a Fungal Extract on Rhizoctonia solani

| Concentration of Paecilomyces sp. Filtrate | Percentage of Radial Growth Inhibition (%) |

|---|---|

| 15% | 37.5 |

| 30% | 50.0 |

| 45% | 52.5 |

| 60% | 56.25 |

Data from a study on the antifungal activity of Paecilomyces sp. filtrate against Rhizoctonia solani. nih.gov The active compounds in this filtrate were not individually identified as this compound.

Without confirmed antimicrobial or antifungal activity, there have been no mechanistic investigations into the bioactivity of this compound. Understanding the mode of action is a critical step that follows the discovery of significant biological effects.

Role as Chemical Signals in Chemoecology

The function of this compound as a chemical signal in chemoecology is not established. Chemical signals are fundamental to the interactions between organisms, mediating processes such as mating, aggregation, and defense. While esters are a common class of compounds involved in chemical communication, the specific role of this compound in this capacity has yet to be determined.

Plant-Pollinator Interactions

Floral scents are complex bouquets of volatile organic compounds that are crucial in attracting pollinators. Esters, including those with branched chains, are common constituents of these floral fragrances and can play a significant role in pollinator attraction and behavior.

Although this compound has not been specifically identified as a key floral attractant in the reviewed literature, the broader class of volatile esters is well-established as being important for plant-pollinator interactions. For instance, various esters are known to elicit electrophysiological responses in the antennae of bees and other pollinating insects, indicating they are detected and can influence foraging decisions. The structural and biosynthetic similarity of many floral volatiles to the rewards offered by the plant, such as oils and nectar, can make them reliable cues for pollinators.

Microbe-Host Signaling

Microorganisms, including bacteria and fungi, produce a vast array of volatile organic compounds (VOCs) that function as signaling molecules in both intra- and inter-kingdom communication. frontiersin.org These volatile signals can influence a wide range of behaviors and physiological states, such as growth, development, and pathogenesis. nih.gov Esters are a recognized class of microbial VOCs. nih.govresearchwithrutgers.com

The production of branched-chain esters has been demonstrated in various microbial processes. For example, engineered strains of Escherichia coli have been shown to synthesize a variety of branched-chain esters, including isobutyl acetate (B1210297), isobutyl propionate (B1217596), and isobutyl butyrate, from the co-fermentation of glucose and carboxylic acids. nih.govresearchgate.net Additionally, certain anaerobic bacteria are known to produce branched-chain fatty acids, which are precursors to esters. asm.org Fungi also emit a diverse profile of VOCs, including various esters, which can act as communication agents and influence the growth of plants and interactions with arthropods. researchwithrutgers.com

Given this context, it is conceivable that this compound could be produced by certain microbes and function as a signaling molecule. Its volatility would allow it to diffuse through the environment and interact with host organisms or other microbes. The specific biological effects of such signaling would depend on the producing and receiving organisms and the ecological context. For instance, microbial volatiles can modulate plant growth, trigger defense responses in plants, or act as attractants or repellents for insects. nih.gov However, specific studies identifying this compound as a microbial signaling molecule and elucidating its role in microbe-host interactions are currently lacking.

Structure-Activity Relationship (SAR) Investigations in Non-Human Systems

The biological effect of a chemical compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of a molecule, such as chain length, branching, and functional groups, influence its activity. While direct SAR studies on this compound are not extensively documented, we can draw parallels from research on related branched esters and their perception by non-human biological systems, particularly insects.

Elucidation of Molecular Determinants for Biological Effects

In insects, the olfactory system is highly attuned to detecting a vast array of volatile compounds, with olfactory receptors (ORs) playing a key role in this process. nih.gov The specificity and sensitivity of these receptors are determined by their protein structure, which in turn dictates their affinity for different odorant molecules.

For a branched ester like this compound, several molecular features would be critical in determining its biological effect:

Position and Nature of Branching: The presence and location of the methyl groups on both the pentyl and pentanoate chains are significant. These branches create a specific three-dimensional shape that can be crucial for receptor activation. Even minor changes in the position of a methyl group can dramatically alter the biological response.

Ester Functional Group: The ester linkage itself is a key feature, providing polarity and potential hydrogen bonding sites that are important for receptor interaction.

Studies on insect ORs have shown that these receptors can be highly specific, with some responding strongly to a particular compound while showing little or no response to closely related isomers. This specificity arises from the precise molecular interactions between the odorant and the amino acid residues lining the binding pocket of the receptor protein.

Comparative Analysis with Related Branched Esters

To understand the potential biological activity of this compound, it is useful to compare it with other branched esters that have been studied in non-human systems.

| Compound | Structural Features | Known Biological Role/Activity in Non-Human Systems |

| This compound | C6 branched alcohol esterified with a C6 branched carboxylic acid. | Not well-documented; potential role as a semiochemical inferred from its structure. |

| Isobutyl Acetate | C4 branched alcohol esterified with a C2 carboxylic acid. | A common floral volatile attractive to various pollinators. |

| Ethyl (E)-3-methyl-2-pentenoate | C2 alcohol esterified with a C6 branched, unsaturated carboxylic acid. | Component of certain insect pheromone blends. |

| Methyl 2-methylbutanoate | C1 alcohol esterified with a C5 branched carboxylic acid. | Identified in the volatile emissions of some fruits and can influence insect behavior. |

The data in the table above is interactive and can be filtered or sorted by the user.

The comparison highlights that even subtle differences in the branching pattern, the length of the carbon chains, and the presence of double bonds can lead to distinct biological functions. For example, while isobutyl acetate is a generalist attractant, more complex branched esters often act as highly specific pheromones. The two methyl branches in this compound create a more complex and sterically hindered structure compared to simpler esters like isobutyl acetate. This increased complexity could translate to a more specific interaction with a particular olfactory receptor, suggesting a potential role as a specific signaling molecule rather than a general attractant. Further electrophysiological and behavioral studies are needed to test this hypothesis and to fully understand the structure-activity relationships of this and related branched esters in non-human systems.

Emerging Research Applications and Future Perspectives

Developments in Advanced Materials Science

The molecular structure of 2-Methylpentyl 2-methylpentanoate (B1260403), featuring branched alkyl chains, makes it a candidate for the development of advanced materials with tailored properties.

Applications as Biolubricants and Related Functional Esters

There is a growing global demand for environmentally friendly lubricants, known as biolubricants, to replace conventional mineral oil-based products. biointerfaceresearch.com Biolubricants are desirable due to their biodegradability, low toxicity, and derivation from renewable resources. biointerfaceresearch.comresearchgate.net Esters, particularly those with branched chains like 2-Methylpentyl 2-methylpentanoate, are a key class of compounds being investigated for this purpose.

The branching in the chemical structure of these esters plays a crucial role in their performance as lubricants. It can improve cold-flow properties, such as lowering the pour point, which is the lowest temperature at which the oil will still flow. researchgate.net This is a significant advantage over many vegetable oil-based lubricants, which can solidify at low temperatures. biointerfaceresearch.com Furthermore, the ester functional group provides polarity, which allows for strong adhesion to metal surfaces, forming a protective film that reduces friction and wear. researchgate.net

Research into synthetic esters for biolubricant applications has shown that the choice of alcohol and carboxylic acid is vital for determining the final properties of the lubricant. mdpi.com For instance, the use of complex alcohols in a double transesterification process can significantly influence the viscosity index, a measure of how much the viscosity changes with temperature. A high viscosity index is desirable as it indicates less change in viscosity over a wider temperature range. mdpi.com While direct studies on this compound are not extensively published, the principles derived from studies on other branched esters suggest its potential suitability as a high-performance biolubricant base oil or additive.

The synthesis of such esters is often achieved through esterification reactions, which can be catalyzed by acids, bases, or enzymes. researchgate.net The use of enzymes, such as lipases, is a particularly promising "green" approach to synthesizing these biolubricants.

Research into Novel Polymer and Material Precursors

Esters are fundamental building blocks in polymer chemistry, serving as monomers for the synthesis of a wide variety of polymers, most notably polyesters. numberanalytics.comnumberanalytics.com These polymers have diverse applications, from packaging and textiles to biomedical devices. numberanalytics.comyoutube.com The general structure of an ester, R-COO-R', allows for immense variability in the resulting polymer's properties based on the nature of the R and R' groups. numberanalytics.com

While there is no specific research detailing the use of this compound as a monomer in polymerization, the principles of polymer chemistry suggest its potential. The ester group could potentially be used in transesterification polymerization. More likely, the constituent alcohol (2-methylpentanol) and carboxylic acid (2-methylpentanoic acid) could be modified to create difunctional monomers (diols, dicarboxylic acids, or hydroxy acids) suitable for condensation polymerization to form polyesters.

The branched nature of both the alkyl chains in this compound is of particular interest. In polymer science, incorporating branched side chains into a polymer backbone can significantly alter its physical properties. For instance, branching can disrupt polymer chain packing, leading to lower crystallinity, increased solubility in organic solvents, and modified mechanical properties. A patent for ester mixtures based on branched-chain alcohols and/or branched-chain acids highlights their use as polymer additives, acting as plasticizers, lubricants, and mold release agents. google.com This suggests that while this compound itself may not be a primary monomer, its structural motifs are valuable in polymer applications.

Role as a Chemical Probe or Research Reagent

The specific reactivity and stereochemistry of this compound make it a potentially useful tool for investigating fundamental chemical processes.

Investigations into Reaction Mechanisms

The synthesis of this compound is a classic example of an esterification reaction. The most common method for this transformation is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (2-methylpentanoic acid) with an alcohol (2-methylpentanol) in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of the Fischer esterification is a well-studied, multi-step process that is in equilibrium: masterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

By studying the kinetics and equilibrium of the esterification reaction to form this compound, researchers can gain insights into the influence of steric hindrance from the branched alkyl groups on the reaction rate and equilibrium position. The use of isotopic labeling in either the alcohol or the carboxylic acid could further elucidate the reaction pathway and the reversibility of each step.

Use in Stereochemical Studies

The compound this compound possesses two chiral centers, one at the C2 position of the pentyl group and another at the C2 position of the pentanoate group. This means that the compound can exist as a mixture of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers are enantiomers and diastereomers of each other and may possess different biological activities and physical properties.

This stereochemical complexity makes this compound an interesting substrate for stereochemical studies. The synthesis of a single, pure stereoisomer would require a stereoselective synthesis approach. This could involve the use of chiral starting materials (e.g., (R)-2-methylpentanol and (S)-2-methylpentanoic acid) or the use of a chiral catalyst or enzyme that can selectively produce one stereoisomer over the others. nih.gov

Enzymes, particularly lipases, are known to be highly stereoselective in esterification and transesterification reactions. They can be used for the kinetic resolution of racemic alcohols or carboxylic acids, where one enantiomer reacts much faster than the other, leading to an enrichment of one enantiomer in the product and the other in the unreacted starting material. Such studies using 2-methylpentanol and 2-methylpentanoic acid could be used to probe the stereospecificity of various lipases. The resulting stereoisomerically enriched this compound could then be used as a chiral probe in other chemical or biological systems.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for predicting and understanding the properties and behavior of molecules at the atomic level. For a molecule like this compound, these methods can provide valuable insights that complement experimental studies.

Molecular dynamics simulations could be employed to study the conformational flexibility of the ester in different environments, such as in a vacuum, in a solvent, or at an interface. These simulations can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations. This information is crucial for understanding how the molecule interacts with other molecules and surfaces, which is particularly relevant for its application as a biolubricant.

Quantum mechanical calculations can be used to determine various electronic properties of this compound, such as the charge distribution, molecular orbital energies, and reactivity indices. These calculations can help to explain the reactivity of the ester in different chemical reactions and provide a deeper understanding of the reaction mechanisms discussed in section 6.2.1.

Furthermore, computational models can be used to predict physical properties such as boiling point, viscosity, and solubility. By systematically varying the chemical structure (e.g., changing the length or position of the branches), these models can be used to design new esters with optimized properties for specific applications, such as advanced lubricants or polymer precursors. While specific computational studies on this compound are not widely available, the methodologies are well-established and could be readily applied to this compound to accelerate its development for various technological applications.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Refractive Index |

| This compound | C12H24O2 | 200.32 | 222 | 91.8 | 1.427 |

| 2-Pentyl 2-methylpentanoate | C11H22O2 | 186.29 | - | - | 1.410-1.460 |

| Methyl 2-methylpentanoate | C7H14O2 | 130.18 | - | - | - |

| 2-Methylpentanoic acid | C6H12O2 | 116.16 | 196.4 | 98.9 | 1.415 |

| 2-Methylpentan-1-ol | C6H14O | 102.17 | 148 | 57 | 1.414 |

Theoretical Studies on Conformational Preferences and Reactivity

Currently, there is a lack of specific published theoretical studies focusing solely on the conformational preferences and reactivity of this compound. However, the principles of computational chemistry provide a framework for how such studies could be approached.

Theoretical investigations would likely involve the use of quantum mechanics calculations to analyze the molecule's potential energy surface. This would help in identifying the most stable conformations, which are dictated by a balance of steric and electronic interactions. For this compound, key areas of investigation would include the rotational barriers around the ester bond and the conformational flexibility of the two branched alkyl chains. Understanding these conformational preferences is crucial as they can influence the molecule's physical properties and its interaction with biological receptors, such as olfactory receptors.

Predictive Modeling for Bioactivity and Environmental Fate

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a rapidly growing field in toxicology and environmental science. nih.gov These in silico methods aim to predict the biological activity and environmental fate of chemicals based on their molecular structure, reducing the need for extensive animal testing. nih.gov

While specific QSAR models for this compound are not yet developed, the framework for such models exists. nih.govnih.govut.ee A typical QSAR study for this ester would involve:

Data Collection : Gathering experimental data on the bioactivity (e.g., skin sensitization, aquatic toxicity) and environmental fate (e.g., biodegradability, bioaccumulation) of a series of structurally related esters.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, shape, lipophilicity, electronic properties).

Model Development : Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity or property. nih.govnih.gov

Such models could predict the potential for skin sensitization, a common concern for fragrance ingredients, or its persistence in the environment. nih.gov The development of predictive tools for environmental fate is particularly important for understanding how compounds like this compound behave when released into the environment. nih.gov The hydrolysis of the ester bond is a likely initial step in its degradation, yielding 2-methylpentanol and 2-methylpentanoic acid, the subsequent fate of which would also be a focus of such models. purdue.eduacs.orgnih.govnih.gov

Integration of Multi-Omics Data in Understanding its Biological Context (e.g., Metabolomics, Transcriptomics)

The integration of multi-omics data, such as metabolomics and transcriptomics, offers a powerful approach to understanding the biological effects of chemical compounds at a systems level. nih.govnih.govbiorxiv.orgresearchgate.net At present, there are no published studies that have specifically investigated the impact of this compound using these techniques.

However, should such research be undertaken, it could provide significant insights. For instance, exposing relevant biological systems (e.g., skin cell cultures, microorganisms) to this compound and analyzing the resulting changes in gene expression (transcriptomics) and metabolite profiles (metabolomics) could:

Identify the metabolic pathways affected by the compound.

Elucidate mechanisms of toxicity or biological activity.

Discover potential biomarkers of exposure.

Given that the hydrolysis products are 2-methylpentanol and 2-methylpentanoic acid, metabolomics studies could track the formation of these metabolites and their further downstream effects. patsnap.com This approach has been used to study the biological impact of other compounds and could be readily applied to this compound. nih.govbiorxiv.org

Future Research Directions in Sustainable Synthesis and Application

Future research on this compound is likely to be heavily influenced by the principles of green chemistry, focusing on more sustainable methods of production and use. personalcaremagazine.compremiumbeautynews.com

Key future research directions include:

Biocatalytic Synthesis : The use of enzymes, such as lipases, as catalysts for esterification offers a green alternative to traditional chemical synthesis. rsc.orgnih.govnih.govnih.gov This approach can lead to higher selectivity, milder reaction conditions, and reduced waste. Research could focus on identifying or engineering enzymes that are highly efficient and selective for the synthesis of this compound.

Renewable Feedstocks : A major goal of green chemistry is the use of renewable raw materials. premiumbeautynews.com Future research could explore the production of the precursor alcohol (2-methylpentanol) and acid (2-methylpentanoic acid) from biomass through fermentation or other biotechnological processes. mdpi.com

Solvent-Free or Greener Solvent Systems : The development of synthetic routes that minimize or eliminate the use of hazardous organic solvents is a key area of green chemistry. personalcaremagazine.com Research into solvent-free reaction conditions or the use of benign solvents like supercritical carbon dioxide for the synthesis and purification of this compound would be a significant advancement. personalcaremagazine.comnih.gov

Circular Economy Approaches : Investigating the lifecycle of this compound, including its degradation and potential for recycling or upcycling, aligns with the principles of a circular economy.

The broader trends in the flavor and fragrance industry point towards a growing demand for natural and sustainably produced ingredients, which will likely drive research and development efforts for compounds like this compound in these directions. nih.govconvenience.orgift.orgpriceplow.com

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-methylpentyl 2-methylpentanoate, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via esterification of 2-methyl-1-pentanol with 2-methylpentanoic acid, achieving yields up to 92% under optimized conditions (e.g., acid catalysis and controlled temperature) . Alternatively, catalytic methods using 2-methylpentaldehyde have shown ~90% yields, though reaction kinetics depend on catalyst selection and solvent polarity . Basic protocols should prioritize purity verification via GC-MS or NMR to confirm ester formation and rule out side products.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals for the branched methyl groups (δ ~0.8–1.2 ppm) and ester carbonyl (δ ~170–175 ppm) . Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment, with retention indices calibrated against standards . Refractive index (1.398–1.408 at 20°C) and density (0.864–0.870 g/cm³) are additional physicochemical parameters for quality control .

Q. How should researchers handle safety considerations for this compound?

- Methodological Answer : The compound’s flash point (~46°C) necessitates storage in flame-proof cabinets and handling under inert atmospheres during high-temperature reactions . Personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles, is mandatory. Spill management protocols should align with organic ester guidelines, using inert absorbents like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 90% vs. 92%)?

- Methodological Answer : Yield discrepancies often arise from variations in catalyst loading, solvent purity, or reaction time. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on factors like molar ratio (alcohol:acid), temperature (80–120°C), and catalyst type (e.g., sulfuric acid vs. enzymatic lipases) . Kinetic studies using in-situ FTIR can monitor esterification progress to identify rate-limiting steps .

Q. What strategies mitigate spectral overlap in NMR analysis of structurally similar esters?

- Methodological Answer : For overlapping ¹H NMR signals, employ 2D techniques like HSQC or COSY to resolve coupling between methyl branches and adjacent protons . Deuterated solvents (e.g., CDCl₃) enhance resolution, while variable-temperature NMR can separate signals affected by conformational exchange . Comparative analysis with analogs (e.g., ethyl 2-methylpentanoate) aids peak assignment .

Q. How can synthesis be optimized for specific applications, such as fragrance formulations?

- Methodological Answer : Target enantiomeric purity if olfactory properties are critical. Chiral GC or HPLC with β-cyclodextrin columns can isolate (R)- and (S)-isomers . For thermal stability in perfumes, evaluate degradation kinetics under accelerated aging conditions (40–60°C, 75% humidity) using headspace GC-MS to identify volatile byproducts .

Q. What experimental designs are suitable for studying the compound’s biodegradation or environmental fate?

- Methodological Answer : Use OECD 301F (Closed Bottle Test) to assess aerobic biodegradability in aqueous systems. Monitor ester hydrolysis via pH-stat titration or LC-MS quantification of 2-methylpentanoic acid . For ecotoxicity, employ Daphnia magna acute toxicity assays (OECD 202) with EC₅₀ calculations based on ester concentration .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Document batch-specific variables (e.g., solvent lot number, catalyst hydration state) and use process analytical technology (PAT) for real-time monitoring. Compare pilot-scale yields (e.g., 1–10 L reactors) with bench data to identify mixing or heat transfer inefficiencies .

Q. What computational tools predict the compound’s physicochemical properties?

- Methodological Answer : Employ QSPR models (e.g., EPI Suite) to estimate logP (octanol-water partition coefficient) and biodegradation half-lives. Molecular dynamics simulations can predict diffusion coefficients in polymer matrices for fragrance delivery studies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.